molecular formula C13H21N B1429685 Tert-butyl[(2,5-dimethylphenyl)methyl]amine CAS No. 1178469-05-0

Tert-butyl[(2,5-dimethylphenyl)methyl]amine

Cat. No.: B1429685
CAS No.: 1178469-05-0
M. Wt: 191.31 g/mol
InChI Key: RHWRXORDSROIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl[(2,5-dimethylphenyl)methyl]amine: is an organic compound with the chemical formula C13H21N. It is a tertiary amine characterized by a tert-butyl group attached to a benzylamine moiety, where the benzyl ring is substituted with two methyl groups at the 2 and 5 positions. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(2,5-dimethylphenyl)methyl]amine typically involves the alkylation of 2,5-dimethylbenzylamine with tert-butyl halides under basic conditions. A common method includes the use of tert-butyl chloride and a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(2,5-dimethylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under controlled conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.

    Substitution: Nucleophiles such as halides, cyanides, or other amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines or other reduced forms.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Tert-butyl[(2,5-dimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-5-methylphenol: A phenolic compound with similar tert-butyl and methyl substitutions.

    Di-tert-butyl(2’-methylbiphenyl-2-yl)phosphine: A phosphine compound with tert-butyl and methyl groups on a biphenyl structure.

    tert-Butylamine: A simpler amine with a tert-butyl group.

Uniqueness

Tert-butyl[(2,5-dimethylphenyl)methyl]amine is unique due to its specific substitution pattern on the benzylamine moiety, which imparts distinct chemical and physical properties. Its structure allows for specific interactions and reactivity that differ from other similar compounds, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10-6-7-11(2)12(8-10)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWRXORDSROIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl[(2,5-dimethylphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Tert-butyl[(2,5-dimethylphenyl)methyl]amine
Reactant of Route 3
Reactant of Route 3
Tert-butyl[(2,5-dimethylphenyl)methyl]amine
Reactant of Route 4
Reactant of Route 4
Tert-butyl[(2,5-dimethylphenyl)methyl]amine
Reactant of Route 5
Reactant of Route 5
Tert-butyl[(2,5-dimethylphenyl)methyl]amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tert-butyl[(2,5-dimethylphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.